Increased Lipophilicity (LogP) Versus Unsubstituted Furan Analog Enhances Predicted Membrane Permeability
The target compound exhibits a computed LogP of 3.99502, which is 0.31 log units higher than the unsubstituted furan analog N-benzyl-1-(furan-2-yl)but-3-en-1-amine (LogP 3.6866) . This difference arises from the electron-donating 5-methyl substituent on the furan ring, which increases the overall hydrophobicity of the heterocycle. In drug discovery, a LogP shift of ~0.3 units can meaningfully alter predicted passive membrane permeability and plasma protein binding, as governed by Lipinski's framework wherein LogP values approaching 5 raise alert flags but sub-4 values remain within favorable drug-like space .
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.99502 |
| Comparator Or Baseline | N-Benzyl-1-(furan-2-yl)but-3-en-1-amine (CAS 93965-61-8): LogP = 3.6866 |
| Quantified Difference | ΔLogP = +0.31 (target minus comparator) |
| Conditions | Computational prediction; calculated LogP values as reported by ChemScene and Leyan vendor databases |
Why This Matters
A higher LogP within the drug-like range (1–5) predicts better membrane permeation and potentially improved oral absorption, making the 5-methylfuran analog a more attractive starting scaffold for cell-permeable probe design compared to the unsubstituted furan variant.
